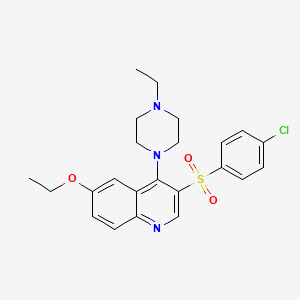

1,3-Benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

- The benzothiazole-chromenone hybrid structure offers potential as a scaffold for designing novel drugs. Researchers have synthesized derivatives of this compound and evaluated their pharmacological properties . These investigations include anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities. Further exploration may lead to the discovery of new therapeutic agents.

- The chromenone framework is known for its antioxidant activity. Scientists have studied the antioxidant potential of derivatives containing the benzothiazole and chromenone moieties. These compounds could play a role in combating oxidative stress-related diseases .

- Benzothiazole derivatives are valuable building blocks in heterocyclic synthesis. Researchers have used 1,3-benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate as a precursor to create diverse heterocyclic structures. These reactions involve nucleophilic attack at the carbonyl function and conjugate addition .

- Investigating the photophysical properties of this compound can provide insights into its behavior under different light conditions. Researchers have explored its fluorescence, absorption spectra, and excited-state dynamics .

- The chromenone-benzothiazole hybrid may find applications in organic electronics. Its conjugated structure suggests potential as a component in organic semiconductors, light-emitting materials, or sensors .

- Researchers have observed a beneficial effect of microwave irradiation on the reaction time during the synthesis of these derivatives. This finding highlights the importance of green chemistry approaches in optimizing synthetic procedures .

Medicinal Chemistry and Drug Development

Antioxidant Properties

Heterocyclic Chemistry

Photophysical Properties

Materials Science and Organic Electronics

Microwave-Assisted Synthesis

Mechanism of Action

Target of Action

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to changes that result in their biological activity .

Biochemical Pathways

Benzothiazole derivatives have been known to affect various biochemical pathways, leading to downstream effects .

Result of Action

Benzothiazole derivatives have been known to exhibit significant biological activity .

properties

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4S/c20-17(12-9-11-5-1-3-7-14(11)23-18(12)21)22-10-16-19-13-6-2-4-8-15(13)24-16/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMZGVMLKNOZHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2633080.png)

![6-(3-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2633090.png)

![8-(4-fluorophenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2633092.png)